7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) is a derivative of 4-hydroxyquinoline . It has a molecular formula of C10H6FNO3 .
Synthesis Analysis
FQCA can be synthesized by decarboxylation of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE). FQCE, in turn, is prepared by hydrolysis . A detailed synthesis process of 4-Hydroxyquinolines, which could potentially be applied to FQCA, has been described in a paper .Molecular Structure Analysis
The molecular structure of FQCA consists of a quinoline core with a fluoro substituent at the 7-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position .Physical and Chemical Properties Analysis
FQCA is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Antioxidative and Prooxidative Effects
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) has been studied for its antioxidative and prooxidative effects. Research has shown that it can inhibit free-radical-induced peroxidation, such as the hemolysis of human erythrocytes initiated by water-soluble initiators. The antioxidative activity of FQCA is significant when dissolved in dimethyl sulfoxide (DMSO), but it acts as a prooxidant when packaged in dipalmitoyl phosphatidylcholine vesicles. This suggests its potential role in antioxidant drug development, as its efficacy may depend on its distributive status in the reaction system (Liu, Han, Lin, & Luo, 2002).
Synthesis and Spectroscopy Studies
FQCA has been a subject of synthetic and spectroscopic studies, which focus on the development of efficient synthetic methodologies for crystalline hydroxyquinoline carboxylic acids and their fluoro-, thio-, and dithioanalogues. These studies include Fourier-transform infrared spectroscopy (FTIR), multinuclear NMR, UV-Vis, and single crystal X-ray characteristics, providing insights into the structural and chemical properties of FQCA and its analogues (Nycz & Małecki, 2013).
Antibacterial Activity
Research has also focused on the antibacterial activity of FQCA and its derivatives. For example, studies have demonstrated the synthesis and antibacterial activity of various quinolone derivatives, indicating their potential as effective antibacterial agents. These studies highlight the importance of the fluoroquinolone structure in combating bacterial infections (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998). Moreover, the antimycobacterial activities of novel fluoroquinolones derived from FQCA have been investigated, showing efficacy against Mycobacterium tuberculosis and multi-drug resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Safety and Hazards
FQCA is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYSXZSVUTDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316813 | |
Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-20-7 | |
Record name | 63463-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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